

An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Citramalic Acid Lithium

Cat. No.: B12354482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Citramalic acid lithium is the lithium salt of (R)-(-)-citramalic acid, a chiral dicarboxylic acid. This compound is of interest to the scientific community, particularly those in drug development and metabolic research, due to its role as a biochemical intermediate and its potential applications as a chiral building block. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of **(R)-(-)-Citramalic Acid Lithium**. Detailed experimental protocols for its biotechnological production are presented, along with visualizations of its key metabolic pathways. While the therapeutic potential of the lithium ion is well-documented in neurological disorders, the specific utility of the citramalate salt in this context remains an area for future investigation.

Chemical Structure and Identification

(R)-(-)-Citramalic acid, also known as (R)-2-Hydroxy-2-methylsuccinic acid, is a C5-dicarboxylic acid. The lithium salt is formed by the reaction of (R)-(-)-citramalic acid with a lithium base.

Chemical Structure:

- Molecular Formula: C₅H₇LiO₅

- Structure: The structure consists of a butanedioic acid backbone with a methyl and a hydroxyl group attached to the second carbon atom. The lithium ion forms a salt with one of the carboxyl groups.

Identification Parameters:

Identifier	Value
IUPAC Name	lithium (3R)-3,4-dihydroxy-3-methyl-4-oxobutanoate
Canonical SMILES	[Li+].C--INVALID-LINK--(C(=O)O)O
InChI Key	SCNUAVZPSALVJI-NUBCRITNSA-N
CAS Number	6236-10-8 (for the free acid)

Physicochemical Properties

Quantitative data for **(R)-(-)-Citramalic Acid Lithium** salt is not extensively available in peer-reviewed literature. The following table summarizes the available data for the free acid and the lithium salt.

Property	(R)-(-)-Citramalic Acid	(R)-(-)-Citramalic Acid Lithium
Molecular Weight	148.11 g/mol [1]	154.05 g/mol
Appearance	White fine crystalline powder [1]	Powder or crystals [2]
Melting Point	108-110 °C [1]	Not available
Optical Rotation	$[\alpha]/D -19.0\pm2.0^\circ$ (c = 0.5 in 1 M HCl) [2]	Not available
Purity	Not applicable	≥95.0% (GC) [2]
Solubility	Soluble in PBS (pH 7.2) at 10 mg/mL [3]	Not available
Storage Temperature	2-8°C [2]	2-8°C [2]

Biological Significance and Applications

(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways. Its lithium salt is of interest for its potential applications in drug development, primarily as a chiral building block and for the established therapeutic effects of the lithium ion.

Metabolic Roles

(R)-(-)-Citramalic acid is involved in:

- The Methylaspartate Pathway: This pathway is a crucial part of glutamate metabolism in some anaerobic bacteria, such as *Clostridium tetanomorphum*.^[3]
- Isoleucine Biosynthesis: In some microorganisms, (R)-citramalate serves as a precursor in an alternative pathway for the synthesis of the essential amino acid isoleucine.^[4]

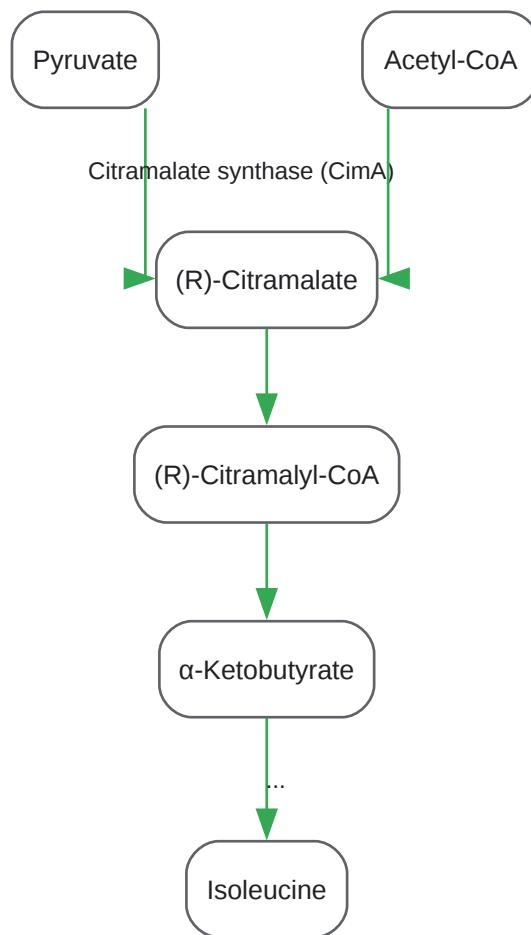
Applications in Drug Development

- Chiral Building Block: As a chiral molecule, (R)-(-)-citramalic acid and its salts are valuable starting materials for the stereoselective synthesis of complex organic molecules, including pharmaceuticals.
- Potential in Neurological Disorders: Lithium salts, such as lithium carbonate and lithium citrate, are well-established treatments for bipolar disorder and are being investigated for their neuroprotective effects in conditions like Alzheimer's disease.^{[5][6]} The therapeutic action of lithium is attributed to its ability to modulate various signaling pathways, including the inhibition of glycogen synthase kinase-3β (GSK-3β).^[5] While there is no specific research on **(R)-(-)-Citramalic Acid Lithium** for these conditions, its potential as a lithium carrier warrants further investigation.

Signaling and Metabolic Pathways

Methylaspartate Pathway

This pathway allows certain anaerobic microorganisms to ferment glutamate. (R)-(-)-Citramalate is not a direct intermediate in the main cycle but is related to the metabolism of mesaconate, an intermediate in the pathway.



[Click to download full resolution via product page](#)

Caption: Simplified overview of the Methylaspartate Pathway.

Isoleucine Biosynthesis Pathway (via Citramalate)

An alternative route to the essential amino acid isoleucine, bypassing the typical threonine-dependent pathway in some organisms.

[Click to download full resolution via product page](#)

Caption: Isoleucine biosynthesis via the citramalate pathway.

Experimental Protocols

Biotechnological Production of (R)-(-)-Citramalic Acid

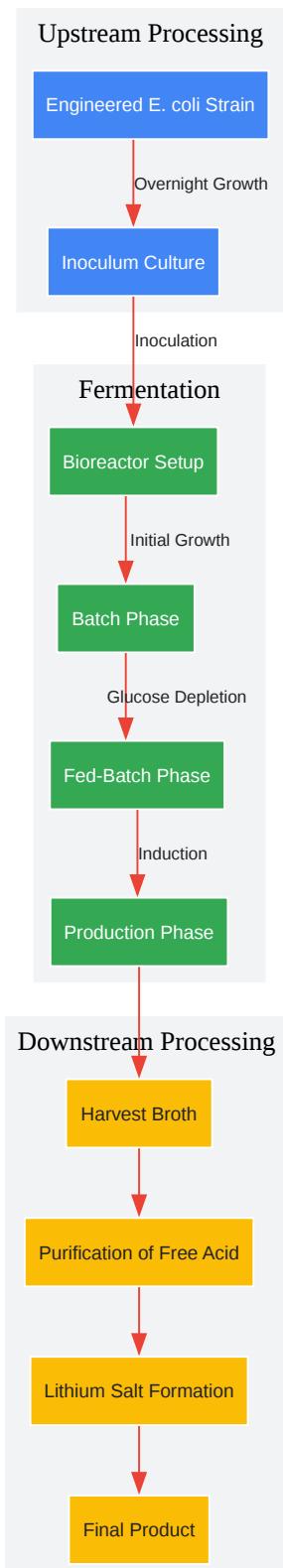
A highly efficient method for producing citramalic acid is through fed-batch fermentation using engineered *Escherichia coli*.^{[7][8][9]}

5.1.1. Strain and Plasmid

- Host Strain: *E. coli* BW25113 with deletions in *ldhA* (lactate dehydrogenase) and *pflB* (pyruvate formate-lyase) to prevent byproduct formation.
- Plasmid: A suitable expression vector (e.g., pBAD24) containing the gene for a mesophilic variant of citramalate synthase from *Methanococcus jannaschii* (CimA3.7).

5.1.2. Media and Culture Conditions

- Inoculum Medium: Standard Luria-Bertani (LB) medium.
- Fermentation Medium: A defined mineral salts medium is used. A typical composition includes:
 - KH_2PO_4 : 3 g/L
 - K_2HPO_4 : 12 g/L
 - $(\text{NH}_4)_2\text{SO}_4$: 5 g/L
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.25 g/L
 - Trace elements solution
 - Glucose (initial concentration, e.g., 10-20 g/L)
 - Yeast extract (e.g., 1.4 g/L)
- Fed-batch Feed: Concentrated glucose solution (e.g., 500 g/L).


5.1.3. Fermentation Protocol

- Inoculum Preparation: Inoculate a single colony of the engineered *E. coli* strain into LB medium and grow overnight at 37°C with shaking.
- Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of fermentation medium. Sterilize and set the initial conditions: 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen maintained above 20% by adjusting agitation and aeration.
- Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of ~0.1.
- Batch Phase: Allow the culture to grow in batch mode until the initial glucose is depleted.
- Fed-Batch Phase: Start a continuous feed of the concentrated glucose solution. The feed rate is gradually increased to maintain a low glucose concentration in the bioreactor, which prevents the accumulation of inhibitory byproducts like acetate.
- Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50), induce the expression of citramalate synthase by adding a suitable inducer (e.g., L-arabinose if using a pBAD promoter).
- Production Phase: Continue the fed-batch cultivation for a period of 48-72 hours, monitoring cell growth and citramalate production.
- Harvest and Downstream Processing: Harvest the fermentation broth. The citramalic acid can be recovered from the supernatant through methods such as extraction or chromatography.

5.1.4. Preparation of the Lithium Salt

To prepare **(R)-(-)-Citramalic Acid Lithium**, the purified free acid is reacted with a stoichiometric amount of a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous solution. The resulting salt can then be isolated by evaporation of the solvent.

Experimental Workflow for Biotechnological Production

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]
- 2. D-(-)-柠檬酸 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer's Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12354482#r-citramalic-acid-lithium-chemical-structure\]](https://www.benchchem.com/product/b12354482#r-citramalic-acid-lithium-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com